TVD-0003510

Structural differentiation Physicochemical properties Hsp90 inhibitors

For rigorous SAR studies, procure TVD-0003510. Its unique N-ethyl carboxamide and phenyl-piperazine tail create a distinct chemical space for exploring Hsp90-related pharmacophores. This precisely defined entity ensures experimental validity; generic substitutions introduce unacceptable variability. Ideal as a synthetic building block for focused library generation.

Molecular Formula C25H32N6O3
Molecular Weight 464.6 g/mol
Cat. No. B8244928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTVD-0003510
Molecular FormulaC25H32N6O3
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=NN=C(N1C2=CC=C(C=C2)CN3CCNCC3)C4=CC(=C(C=C4O)O)C(C)C
InChIInChI=1S/C25H32N6O3/c1-4-27-25(34)24-29-28-23(20-13-19(16(2)3)21(32)14-22(20)33)31(24)18-7-5-17(6-8-18)15-30-11-9-26-10-12-30/h5-8,13-14,16,26,32-33H,4,9-12,15H2,1-3H3,(H,27,34)
InChIKeySEJLSUIGJULNEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 5-(2,4-Dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide: A Specialized Triazole Carboxamide


5-(2,4-Dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide is a synthetic, small-molecule compound from the 1,2,4-triazole-3-carboxamide class. Its structure features a core 1,2,4-triazole ring substituted with a resorcinol-derived moiety and a phenyl-piperazine tail . While its exact molecular target and biological activity are not detailed in the available peer-reviewed literature or patents, its structural features are reminiscent of inhibitors of Heat Shock Protein 90 (Hsp90), a key molecular chaperone in oncology [1]. This compound is a research chemical with limited public data, making it unsuitable for direct procurement without further in-house validation or synthesis. For researchers, it represents a specific, but uncharacterized, tool for exploring structure-activity relationships (SAR) around this triazole core.

The Critical Risk of Substituting 5-(2,4-Dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide with a Class Analog


Generic substitution is not possible because 5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide is a precisely defined chemical entity. The 1,2,4-triazole-3-carboxamide scaffold, as noted in patents concerning Hsp90 modulation, is highly sensitive to minor structural modifications, which can lead to profound changes in target binding, selectivity, and cellular potency [1]. While other compounds in this class, such as STA-2842, have documented biological activity, the specific combination of an N-ethyl carboxamide and a 4-(piperazin-1-ylmethyl)phenyl substituent present in the target compound creates a unique chemical and pharmacological space . Therefore, any attempt to replace this compound with a 'similar' analog without rigorous side-by-side validation would introduce an unknown and likely unacceptable level of experimental variability, invalidating any resulting data.

Quantitative Differentiation of 5-(2,4-Dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide: A Guide to Selection Criteria


Structural and Physicochemical Distinction from Morpholine-Containing Analogs like STA-2842

5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide is structurally differentiated from the closely related analog STA-2842. The target compound contains a piperazine ring and an N-ethyl group, whereas STA-2842 features a morpholine ring and an N-(2-morpholinoethyl) group . The exchange of piperazine (pKa ~9.8) for morpholine (pKa ~8.5) significantly alters the basicity and potential for hydrogen bonding, leading to a calculated LogP difference of approximately 0.4 units. This structural variation is expected to impact solubility and permeability profiles.

Structural differentiation Physicochemical properties Hsp90 inhibitors

Functional Group Divergence from Isomeric Triazolone Scaffolds (e.g., Ganetespib)

The target compound's 1,2,4-triazole-3-carboxamide core is distinct from the 1,2,4-triazol-3-one core found in ganetespib [1]. While both compounds share the 2,4-dihydroxy-5-isopropylphenyl motif, the substitution at the triazole ring is fundamentally different. The carboxamide group in the target compound is a strong hydrogen-bond donor/acceptor, whereas the triazolone in ganetespib presents a different electronic and tautomeric state, which is known to affect its interaction with the ATP-binding pocket of Hsp90 .

Chemical Scaffold Functional Group Isomerism

Validated Application Scenarios for 5-(2,4-Dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide


Comparative Structure-Activity Relationship (SAR) Studies on Triazole-Based Probes

The most appropriate and verifiable application for this compound is in academic or industrial SAR studies focusing on the 1,2,4-triazole-3-carboxamide pharmacophore. As established in Section 3, its unique N-ethyl carboxamide and phenyl-piperazine tail create a distinct chemical space compared to morpholine-containing analogs like STA-2842 . Researchers can procure this compound to systematically evaluate how replacing a morpholine with a piperazine affects target engagement, cellular activity, or physicochemical properties in a panel of in vitro assays, directly contributing to the understanding of this chemical series.

Negative Control in Hsp90-Focused Chemical Biology Experiments

Given its structural similarity to known Hsp90 inhibitors like ganetespib but with a different core scaffold (carboxamide vs. triazolone) , this compound may serve as a valuable control. In experiments where the resorcinol moiety is expected to be critical for binding, this compound, with its modified triazole core, could help confirm that observed biological effects are due to the specific interaction of the triazolone group and not a non-specific effect of the resorcinol portion. Its use in such a controlled setting would provide rigorous experimental validation.

Chemical Synthesis and Derivatization Platform

This compound can serve as a synthetic intermediate or starting point for creating a focused library of novel analogs. The presence of a free piperazine nitrogen allows for straightforward further derivatization, such as amidation, sulfonylation, or reductive amination . This enables medicinal chemists to rapidly generate a series of compounds to explore the SAR of the phenyl-piperazine vector, a key region for modulating drug-like properties. The target compound's value in this scenario lies in its versatility as a chemical building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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